4-(Bromomethyl)-3,5-difluoropyridine

Description

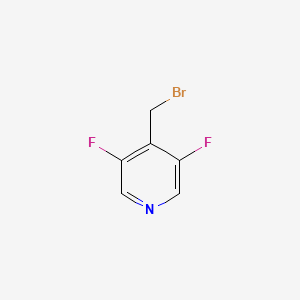

4-(Bromomethyl)-3,5-difluoropyridine (CAS 1227574-15-3) is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at the 4-position and fluorine atoms at the 3- and 5-positions. This compound is notable for its versatility in synthetic chemistry, particularly in cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals . Its purity in commercial preparations is typically ≥95% . The bromomethyl group enhances reactivity toward nucleophilic substitution, while the fluorine atoms modulate electronic effects and steric interactions, influencing both stability and reactivity.

Properties

IUPAC Name |

4-(bromomethyl)-3,5-difluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOUSPQGSRXTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-15-3 | |

| Record name | 4-(bromomethyl)-3,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,5-difluoropyridine typically involves the bromination of 3,5-difluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,5-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of 4-(formyl)-3,5-difluoropyridine or 4-(carboxyl)-3,5-difluoropyridine.

Reduction: Formation of 4-(methyl)-3,5-difluoropyridine.

Scientific Research Applications

4-(Bromomethyl)-3,5-difluoropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential use in the synthesis of drug candidates for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,5-difluoropyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 4-(Bromomethyl)-3,5-dichloropyridine (CAS 159783-45-6)

b. 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 1803696-06-1)

- Key Differences : The trifluoromethyl (-CF3) group introduces strong electron-withdrawing effects and steric hindrance, reducing nucleophilic attack at the 4-position. The lactam structure (2(1H)-one) further polarizes the ring, altering solubility and hydrogen-bonding capacity.

- Applications : More suited for kinase inhibitor synthesis due to its planar, hydrogen-bond-accepting motif .

c. 2,4,6-Tribromo-3,5-difluoropyridine (CAS N/A)

- Key Differences : Bromine substituents at the 2, 4, and 6-positions increase molecular weight and steric hindrance, limiting reactivity at these positions. The 4-bromo site undergoes selective substitution with hard nucleophiles (e.g., sodium ethoxide), whereas palladium-mediated couplings favor the 2- and 6-positions .

- Applications: Intermediate in synthesizing 3,5-difluoropyridine via catalytic hydrogenolysis (63% yield) .

Spectroscopic and Physical Properties

| Compound | Molecular Weight (g/mol) | Key NMR Features (¹⁹F/¹H) | Boiling Point (°C) |

|---|---|---|---|

| 4-(Bromomethyl)-3,5-difluoropyridine | 226.97 | ¹⁹F: δ -120 to -125 ppm (3,5-F); ¹H: δ 4.5 (CH2Br) | ~215 (estimated) |

| 3,5-Difluoropyridine | 115.08 | ¹⁹F: δ -118 ppm; ¹H: δ 7.2 (H4) | 92–94 |

| 3-(Difluoromethyl)pyridine | 131.11 | ¹⁹F: δ -110 ppm (CF2); ¹H: δ 6.5 (CHF2) | ~150 |

- NMR Insights : The bromomethyl group in this compound introduces distinct ¹H signals (δ 4.5 ppm for -CH2Br) and deshields adjacent carbons. Its ¹⁹F chemical shifts align with 3,5-difluoropyridine but differ from CF3-bearing analogs due to reduced electron withdrawal .

Biological Activity

4-(Bromomethyl)-3,5-difluoropyridine is a heterocyclic organic compound characterized by a pyridine ring with bromomethyl and difluoromethyl substituents. Its unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C6H5BrF2N

- Molecular Weight : Approximately 202.00 g/mol

- CAS Number : 1227574-15-3

The presence of both bromine and fluorine atoms enhances the compound's chemical reactivity and biological activity, which is crucial for its applications in various fields.

The biological activity of this compound can be attributed to its interaction with specific biomolecules. The bromomethyl group is known to facilitate nucleophilic substitution reactions, while the difluoromethyl group can influence the compound's lipophilicity and membrane permeability. These properties allow it to interact effectively with cellular targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated pyridines possess antimicrobial properties, potentially making this compound effective against certain pathogens.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics.

- Agrochemical Applications : The compound may be utilized in developing pesticides or herbicides due to its biological activity against pests.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of halogenated pyridines found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell membranes .

Anticancer Potential

Research published in a peer-reviewed journal explored the cytotoxic effects of various pyridine derivatives on breast cancer cell lines. The study found that this compound showed significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent .

Agrochemical Development

The compound has been investigated for its potential use in agrochemicals. Its structural features suggest it could serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6H5BrF2N | Antimicrobial, Anticancer |

| 3-Bromo-2-fluoropyridine | C5H4BrF2N | Moderate Antimicrobial |

| 4-Bromo-2,5-difluoropyridine | C6H4BrF2N | Anticancer |

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.